

# A Comparative Analysis of Crisaborole and Roflumilast for Atopic Dermatitis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Crisaborole**

Cat. No.: **B606811**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent non-steroidal topical treatments for atopic dermatitis (AD): **Crisaborole** and Roflumilast. Both drugs are phosphodiesterase 4 (PDE4) inhibitors, offering a targeted approach to managing the inflammatory processes central to AD. This document synthesizes clinical trial data, outlines experimental methodologies, and visualizes key pathways to facilitate a comprehensive understanding for research and development professionals.

## Mechanism of Action: Targeting the Inflammatory Cascade

Both **Crisaborole** and Roflumilast exert their therapeutic effects by inhibiting the phosphodiesterase 4 (PDE4) enzyme.<sup>[1][2]</sup> PDE4 is highly expressed in immune cells and plays a crucial role in the inflammatory cascade associated with atopic dermatitis.<sup>[3][4]</sup> In AD, overactive PDE4 enzymes degrade cyclic adenosine monophosphate (cAMP), a key signaling molecule that regulates inflammation.<sup>[5][6]</sup> By inhibiting PDE4, both drugs increase intracellular cAMP levels.<sup>[3][7]</sup> This elevation in cAMP leads to the downregulation of pro-inflammatory cytokines such as TNF-alpha, IL-4, IL-13, IL-17, and IL-22, and the upregulation of the anti-inflammatory cytokine IL-10, thereby reducing the signs and symptoms of AD like inflammation, redness, and itching.<sup>[2][3]</sup>

While both drugs share this core mechanism, Roflumilast has demonstrated a higher in vitro potency and greater affinity for the PDE4 enzyme compared to **Crisaborole**.<sup>[8][9]</sup> Roflumilast's anti-inflammatory effects are primarily attributed to the inhibition of PDE4B and PDE4D subtypes, which are highly expressed in immune cells.<sup>[2][3]</sup> The specific mechanisms for **Crisaborole** are not as well-defined but are understood to involve the modification of nuclear factor- $\kappa$ B and T-cell signaling pathways downstream of cAMP elevation.<sup>[1][10]</sup>

[Click to download full resolution via product page](#)**Figure 1:** Simplified signaling pathway of PDE4 inhibition by **Crisaborole** and Roflumilast.

## Clinical Efficacy: A Head-to-Head Comparison

Clinical trials have demonstrated the efficacy of both **Crisaborole** and Roflumilast in treating mild to moderate atopic dermatitis. The following tables summarize key efficacy data from pivotal studies.

### Crisaborole Efficacy Data

| Endpoint                                    | Crisaborole 2%                          | Vehicle    | Study                             |
|---------------------------------------------|-----------------------------------------|------------|-----------------------------------|
| IGA Success at Day 29                       | ~32%                                    | -          | Phase III Trials[1]               |
| Improvement in Pruritus                     | Significant improvement within one week | Vehicle    | -[11]                             |
| Transcriptomic Profile Improvement (Day 8)  | 91.15%                                  | 36.02%     | Intrapatient Randomized Trial[12] |
| Transcriptomic Profile Improvement (Day 15) | 92.90%                                  | 49.59%     | Intrapatient Randomized Trial[12] |
| Median Time to Flare-Free Maintenance       | 111 days                                | 30 days    | CrisADe CONTROL[13]               |
| Mean Flare-Free Days (52 weeks)             | 234.0 days                              | 199.4 days | CrisADe CONTROL[13]               |

### Roflumilast Efficacy Data

| Endpoint                                          | Roflumilast 0.15%     | Vehicle | Study                   |
|---------------------------------------------------|-----------------------|---------|-------------------------|
| vIGA-AD Success at Week 4                         | 32.0%                 | 15.2%   | INTEGUMENT-1[8]<br>[14] |
| vIGA-AD Success at Week 4                         | 28.9%                 | 12.0%   | INTEGUMENT-2[8]         |
| EASI-75 at Week 4                                 | 43.2%                 | 22.0%   | INTEGUMENT-1[8]         |
| EASI-75 at Week 4                                 | 42.0%                 | 19.7%   | INTEGUMENT-2[8]         |
| WI-NRS Success at Week 4                          | 33.6%                 | 20.7%   | INTEGUMENT-1[15]        |
| WI-NRS Success at Week 4                          | 30.2%                 | 12.4%   | INTEGUMENT-2[15]        |
| EASI-75 at Week 56<br>(Open-Label Extension)      | 66.2%                 | -       | INTEGUMENT-<br>OLE[16]  |
| vIGA-AD Success at Week 56 (Open-Label Extension) | 56.6% (continued use) | -       | INTEGUMENT-<br>OLE[16]  |

## Safety and Tolerability Profile

Both **Crisaborole** and Roflumilast are generally well-tolerated. The most common adverse event associated with **Crisaborole** is application site pain, such as burning or stinging.[10] Hypersensitivity reactions at the application site or distant sites have also been reported.[10] In contrast, clinical trials for Roflumilast have reported low rates of application-site adverse events.[8] For instance, in the INTEGUMENT trials, application-site pain was reported in 0.9% and 2.1% of patients treated with Roflumilast cream.[8] Notably, patients who had previously discontinued **Crisaborole** due to stinging or burning did not report application-site pain during the Roflumilast trials.[8]

## Adverse Events

| Adverse Event                               | Crisaborole                 | Roflumilast                            |
|---------------------------------------------|-----------------------------|----------------------------------------|
| Application Site Pain<br>(Burning/Stinging) | Most common side effect[10] | Infrequent (<2.5% of subjects)<br>[14] |
| Hypersensitivity Reactions                  | May occur[10]               | Not prominently reported               |
| Headache                                    | Not prominently reported    | 2.9%[15]                               |
| Nausea                                      | Not prominently reported    | 1.9%[15]                               |
| Diarrhea                                    | Not prominently reported    | 1.5%[15]                               |
| Vomiting                                    | Not prominently reported    | 1.5%[15]                               |

## Experimental Protocols: A Look at the Clinical Trial Designs

The clinical development programs for both **Crisaborole** and Roflumilast have involved robust, randomized, double-blind, vehicle-controlled trials.

### Crisaborole Phase III Program (Illustrative)

- Study Design: Two large-scale, identical, multicenter, randomized, double-blind, vehicle-controlled Phase III studies.[1]
- Patient Population: Patients aged 2 years and older with mild to moderate atopic dermatitis. [1]
- Intervention: **Crisaborole** ointment 2% or vehicle applied twice daily for 28 days.
- Primary Endpoint: Success in the Investigator's Static Global Assessment (ISGA) at day 29, defined as a score of 0 (clear) or 1 (almost clear) with a 2-grade or greater improvement from baseline.[1]
- Secondary Endpoints: Included assessments of pruritus, erythema, exudation, excoriation, and induration/papulation.[1]

### Roflumilast INTEGUMENT-1 and -2 Phase III Trials

- Study Design: Two identical, multicenter, randomized, double-blind, vehicle-controlled Phase III trials.[8][14]
- Patient Population: Patients aged 6 years and older with mild to moderate atopic dermatitis affecting  $\geq 3\%$  of their body surface area.[14]
- Intervention: Roflumilast cream 0.15% or vehicle applied once daily for 4 weeks.[14]
- Primary Endpoint: Validated Investigator Global Assessment – Atopic Dermatitis (vIGA-AD) success at Week 4, defined as a vIGA-AD score of 'clear' (0) or 'almost clear' (1) plus a 2-grade improvement from baseline.[14]
- Key Secondary Endpoints: Included achievement of at least a 75% reduction in the Eczema Area and Severity Index (EASI-75) and success on the Worst Itch Numeric Rating Scale (WI-NRS).[8][15]



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. FDA Approves Roflumilast for Atopic Dermatitis [synapse.patsnap.com]
- 4. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 6. What Are PDE-4 Inhibitors for Atopic Dermatitis? [webmd.com]
- 7. eucrisa(pfizerpro.com) [eucrisa(pfizerpro.com)]
- 8. Roflumilast Cream, 0.15%, for Atopic Dermatitis in Adults and Children: INTEGUMENT-1 and INTEGUMENT-2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid Improvement in Atopic Dermatitis With Topical PDE4 Inhibitor | MedPage Today [medpagetoday.com]
- 10. dermnetnz.org [dermnetnz.org]
- 11. 2% Crisaborole topical ointment for the treatment of mild-to-moderate atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Once-Daily Crisaborole Ointment, 2%, as a Long-Term Maintenance Treatment in Patients Aged  $\geq$  3 Months with Mild-to-Moderate Atopic Dermatitis: A 52-Week Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hcplive.com [hcplive.com]
- 15. FDA Approves Arcutis' ZORYVE® (roflumilast) Cream 0.15% for the Treatment of Atopic Dermatitis in Adults and Children Down to 6 Years of Age - Arcutis Biotherapeutics [arcutis.com]
- 16. Arcutis Announces New Long-Term Data of Roflumilast Cream 0.15% for the Treatment of Mild to Moderate Atopic Dermatitis (AD) in Adults and Children Down to Age Six Presented at Revolutionizing Alopecia Areata, Vitiligo, and Eczema Conference - Arcutis Biotherapeutics [arcutis.com]
- To cite this document: BenchChem. [A Comparative Analysis of Crisaborole and Roflumilast for Atopic Dermatitis]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b606811#comparative-study-of-crisaborole-and-roflumilast-for-atopic-dermatitis>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)